Deoxygerfelin

Vue d'ensemble

Description

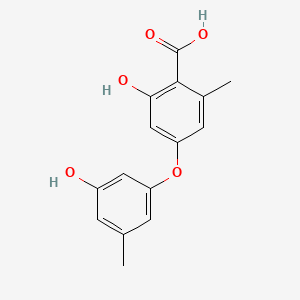

La déoxygerfeline est un composé antioxydant phénolique qui a été trouvé dans le champignon d'origine marine Aspergillus versicolor . Elle appartient à la classe des acides benzoïques, plus précisément à l'acide salicylique, qui est substitué en position 6 par un groupe méthyle et en position 4 par un groupe 3-hydroxy-5-méthylphénoxy

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La déoxygerfeline peut être synthétisée par des techniques de co-culture microbienne. Dans une étude, Aspergillus sydowii et Bacillus subtilis ont été co-cultivés, conduisant à la production de déoxygerfeline . Le processus implique l'alimentation en substrat, le marquage isotopique stable et l'analyse de l'expression génétique pour élucider les voies biosynthétiques .

Méthodes de production industrielle : Cette méthode exploite les interactions naturelles entre les micro-organismes pour induire la production de métabolites secondaires, y compris la déoxygerfeline .

Analyse Des Réactions Chimiques

Types de réactions : La déoxygerfeline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. En tant que composé phénolique, elle peut participer à des réactions redox, agissant comme un antioxydant en captant les radicaux libres .

Réactifs et conditions courantes :

Oxydation : La déoxygerfeline peut être oxydée en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent impliquer une substitution aromatique nucléophile, où des nucléophiles remplacent des substituants sur le cycle aromatique.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des hydroquinones.

4. Applications de la recherche scientifique

La déoxygerfeline a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

La déoxygerfeline exerce ses effets principalement par son activité antioxydante. Elle capte les radicaux libres en donnant des atomes d'hydrogène, neutralisant ainsi les espèces réactives de l'oxygène . Cette activité est mesurée en utilisant des tests tels que le test de concentration d'activité équivalente à la Trolox . Les cibles moléculaires comprennent diverses espèces réactives de l'oxygène, et les voies impliquées sont celles liées au stress oxydatif et à l'équilibre redox.

Composés similaires :

Dérivés de l'acide benzoïque : D'autres composés similaires incluent divers dérivés de l'acide benzoïque produits par co-culture microbienne, tels que l'acide 3-hydroxybenzoïque.

Unicité : L'unicité de la déoxygerfeline réside dans sa structure spécifique, qui confère des propriétés antioxydantes distinctes. Sa capacité à induire la production d'autres métabolites secondaires dans les systèmes de co-culture microbienne la distingue en outre des autres composés phénoliques .

Applications De Recherche Scientifique

Anticancer Properties

Deoxygerfelin has shown promising results in preclinical studies related to cancer treatment. Research indicates that it can inhibit the proliferation of various cancer cell lines, including:

- HepG2 (liver cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

These findings suggest that this compound could be a viable candidate for developing new anticancer therapies.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. A study demonstrated that this compound reduced the expression of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Cellular Mechanisms

The mechanisms through which this compound exerts its effects involve multiple pathways:

- Inhibition of NF-kB signaling: This pathway is crucial for regulating immune response and inflammation.

- Induction of apoptosis: this compound has been shown to promote programmed cell death in cancer cells.

Table 2: Mechanisms of Action for this compound

| Mechanism | Effect | Reference |

|---|---|---|

| NF-kB Inhibition | Reduces inflammation | |

| Apoptosis Induction | Promotes cancer cell death |

Study on Liver Cirrhosis

A recent study evaluated the therapeutic effects of this compound on liver cirrhosis in a mouse model. The results indicated that treatment with this compound significantly improved liver function markers and reduced fibrosis compared to control groups.

Table 3: Effects of this compound on Liver Function in Mouse Model

| Parameter | Control Group | This compound Group |

|---|---|---|

| ALT (U/L) | 150 | 85 |

| AST (U/L) | 120 | 70 |

| Fibrosis Score | 3 | 1 |

This study highlights the potential application of this compound in liver diseases, suggesting further investigation into its clinical relevance.

Mécanisme D'action

Deoxygerfelin exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms, thereby neutralizing reactive oxygen species . This activity is measured using assays such as the Trolox equivalent activity concentration assay . The molecular targets include various reactive oxygen species, and the pathways involved are those related to oxidative stress and redox balance.

Comparaison Avec Des Composés Similaires

Benzoic Acid Derivatives: Other similar compounds include various benzoic acid derivatives produced through microbial co-culture, such as 3-hydroxybenzoic acid.

Uniqueness: this compound’s uniqueness lies in its specific structure, which imparts distinct antioxidant properties. Its ability to induce the production of other secondary metabolites in microbial co-culture systems further distinguishes it from other phenolic compounds .

Activité Biologique

Deoxygerfelin is a secondary metabolite derived from the fungus Aspergillus fumigatus. It has garnered attention due to its unique biological activities and potential applications in various fields, including medicine and biotechnology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

- Source : Isolated from a mutagen-treated strain of Aspergillus fumigatus.

- Chemical Structure : this compound is structurally related to other metabolites produced by fungi, which often exhibit diverse biological activities.

Biological Activities

This compound has been studied for its various biological properties, which include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in cancer cell lines. This property is particularly relevant for its potential use in cancer therapy.

- Immunomodulatory Effects : Preliminary studies suggest that this compound may influence immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine responses.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

- Cytotoxicity Assessment :

- Immunomodulation :

Table 1: Summary of Biological Activities of this compound

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Membrane Disruption : For its antimicrobial action, this compound may disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, this compound appears to trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Cytokine Modulation : By influencing cytokine production, this compound may enhance or suppress immune responses, depending on the context.

Propriétés

IUPAC Name |

2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEIMBOWRAUNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635881 | |

| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36149-01-6 | |

| Record name | 4-Carboxydiorcinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36149-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deoxygerfelin influence the metabolic activity of Bacillus subtilis in co-culture?

A1: In co-culture, this compound, a secondary metabolite produced by Aspergillus sydowii, acts as an inducer molecule for Bacillus subtilis. [] This induction stimulates B. subtilis to produce benzoic acid. This initial interaction triggers a cascade of metabolic events leading to the biosynthesis of novel benzoic acid derivatives. []

Q2: What is the significance of the interaction between Aspergillus sydowii and Bacillus subtilis mediated by this compound?

A2: The this compound-mediated interaction between A. sydowii and B. subtilis highlights the importance of interspecific crosstalk in microbial communities. [] This interaction leads to the production of novel benzoic acid derivatives, showcasing the potential of co-culture for discovering new bioactive compounds. [] This discovery has implications for understanding microbial ecology and exploring new avenues for drug discovery.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.